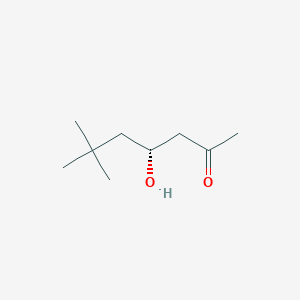
(4R)-4-Hydroxy-6,6-dimethylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Hydroxy-6,6-dimethylheptan-2-one is an organic compound with a unique structure that includes a hydroxyl group and a ketone group on a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Hydroxy-6,6-dimethylheptan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of 4-hydroxy-2-butanone with 3,3-dimethylbutanal, followed by a reduction step to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts is also explored to achieve high enantioselectivity and reduce environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone, resulting in 4,6,6-trimethylheptane-2,4-dione.
Reduction: The ketone group can be reduced to form a secondary alcohol, yielding (4R)-4-hydroxy-6,6-dimethylheptan-2-ol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
- Oxidation yields 4,6,6-trimethylheptane-2,4-dione.
- Reduction yields (4R)-4-hydroxy-6,6-dimethylheptan-2-ol.
- Substitution reactions produce various ethers or esters depending on the reagents used.
Scientific Research Applications
(4R)-4-Hydroxy-6,6-dimethylheptan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (4R)-4-Hydroxy-6,6-dimethylheptan-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with oxidoreductases and other enzymes involved in metabolic processes.
Comparison with Similar Compounds
(4S)-4-Hydroxy-6,6-dimethylheptan-2-one: The enantiomer of the compound, which may have different biological activities and properties.
4-Hydroxy-2-heptanone: A structurally similar compound with a different substitution pattern.
6,6-Dimethylheptan-2-one: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
Uniqueness: (4R)-4-Hydroxy-6,6-dimethylheptan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it valuable in asymmetric synthesis and as a probe in studying enzyme selectivity and mechanism.
Biological Activity
Metabolic Interactions
(4R)-4-Hydroxy-6,6-dimethylheptan-2-one, being a ketone compound, may participate in various metabolic pathways. Ketones are known to interact with enzymes and can act as intermediates in biochemical reactions. The presence of the hydroxyl group at the 4-position suggests potential involvement in oxidation-reduction reactions within cellular systems.
Possible Pharmacological Effects
While specific data for this compound is lacking, structurally similar compounds have shown interesting biological activities:
- Anti-inflammatory properties : Some ketone compounds have demonstrated anti-inflammatory effects in various studies .
- Antioxidant potential : The hydroxyl group may contribute to antioxidant properties, as seen in other hydroxylated organic compounds .
- Enzyme modulation : Ketones can interact with enzymes, potentially affecting metabolic processes or serving as enzyme inhibitors.
Research Gaps and Future Directions
Given the limited information available, several research avenues should be explored to elucidate the biological activity of this compound:
- In vitro studies : Investigating the compound's interactions with various cell lines and enzyme systems.
- Metabolic pathway analysis : Determining how the compound is processed in biological systems and identifying any metabolites.
- Structure-activity relationship (SAR) studies : Comparing the biological effects of this compound with structurally similar compounds.
- Toxicological assessment : Evaluating the compound's safety profile through standardized toxicity tests.
Proposed Research Framework
To systematically investigate the biological activity of this compound, the following research framework is proposed:
- Physicochemical characterization
- In silico predictions of biological activity
- In vitro screening
- Enzyme inhibition assays
- Cell viability and proliferation tests
- Antioxidant capacity measurements
- Metabolic stability studies
- In vivo pharmacokinetics and biodistribution (if warranted by in vitro results)
- Mechanism of action studies
Properties
CAS No. |
637744-08-2 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(4R)-4-hydroxy-6,6-dimethylheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-7(10)5-8(11)6-9(2,3)4/h8,11H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
NLPZIGGCFDZDQT-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](CC(C)(C)C)O |
Canonical SMILES |
CC(=O)CC(CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















